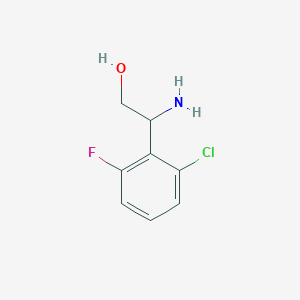

2-Amino-2-(2-chloro-6-fluorophenyl)ethanol

Description

Significance of Arylethanolamine and Halogenated Amino Alcohol Frameworks in Advanced Synthetic Chemistry

The arylethanolamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents. This framework, characterized by an amino group and a hydroxyl group on adjacent carbon atoms attached to an aromatic ring, is crucial for the interaction of many drugs with their biological targets. The specific arrangement of these functional groups allows for a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition processes in biological systems.

The introduction of halogen atoms, such as chlorine and fluorine, onto the aromatic ring of amino alcohols further enhances their synthetic utility. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the strategic placement of fluorine atoms can block sites of metabolism, thereby increasing the bioavailability and in vivo half-life of a drug candidate. The 2-chloro-6-fluoro substitution pattern on the phenyl ring of the title compound is of particular interest as it creates a sterically hindered and electronically distinct aromatic system, which can impart specific conformational preferences and reactivity to the molecule.

Overview of Chiral Amino Alcohols as Key Synthons in Asymmetric Synthesis

Chiral amino alcohols are indispensable building blocks in the field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule. acs.org The vast majority of biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.

These versatile synthons can be employed as chiral auxiliaries, ligands for asymmetric catalysts, or as starting materials for the synthesis of more complex chiral molecules. Their utility stems from the presence of two vicinal functional groups, the amino and hydroxyl groups, which can coordinate to metal centers and direct the stereochemical outcome of a reaction. The development of efficient methods for the synthesis of chiral amino alcohols, such as asymmetric reduction of α-amino ketones or the ring-opening of chiral epoxides, remains an active area of research.

Structural Elucidation and Stereochemical Considerations of 2-Amino-2-(2-chloro-6-fluorophenyl)ethanol

The molecular structure of this compound (see Table 1 for chemical properties) contains a stereocenter at the carbon atom bearing the amino and phenyl groups. This gives rise to two enantiomers, the (R)- and (S)-forms, which may exhibit different biological activities and interactions with other chiral molecules. The precise three-dimensional arrangement of the atoms, or stereochemistry, is therefore a critical aspect of its chemical characterization.

The absolute configuration of such chiral molecules is typically determined using techniques like X-ray crystallography of a single crystal or by spectroscopic methods such as circular dichroism in conjunction with quantum chemical calculations. While specific crystallographic data for this compound is not widely available in public literature, analysis of structurally related compounds provides valuable insights. For example, the crystal structure of other chiral amino alcohols often reveals extensive hydrogen bonding networks that influence their solid-state packing and physical properties. csic.es

The relative stereochemistry between the amino and hydroxyl groups can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on the carbon atoms bearing these groups can provide information about their dihedral angle and thus their syn or anti relationship. Detailed 1H and 13C NMR, as well as mass spectrometry, are essential for the complete structural confirmation of the molecule (see Table 2 for hypothetical spectral data). The synthesis of a single enantiomer, for instance, (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol, requires stereoselective synthetic methods to control the formation of the chiral center. bldpharm.com

Table 1: Chemical and Physical Properties of this compound Note: Some data may be predicted or based on structurally similar compounds due to limited publicly available experimental data for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClFNO | acs.org |

| Molecular Weight | 191.63 g/mol | acs.org |

| CAS Number | 1178798-54-3 | acs.org |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol (B129727), ethanol (B145695) (predicted) | - |

| Chirality | Contains one stereocenter | bldpharm.com |

Table 2: Representative Spectroscopic Data for Arylethanolamine Frameworks Note: This table provides representative data for similar structural motifs, as specific experimental spectra for this compound are not readily available in public databases. The exact chemical shifts and coupling constants for the target molecule will vary.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), Methine proton adjacent to NH₂ and phenyl (multiplet, ~4.0-4.5 ppm), Methylene (B1212753) protons adjacent to OH (multiplets, ~3.5-4.0 ppm), Amine and hydroxyl protons (broad singlets, variable ppm) nih.gov |

| ¹³C NMR | Aromatic carbons (~110-160 ppm, with C-F and C-Cl couplings), Carbon bearing the amino group (~50-60 ppm), Carbon bearing the hydroxyl group (~60-70 ppm) nih.gov |

| IR Spectroscopy (cm⁻¹) | O-H stretch (~3300-3400, broad), N-H stretch (~3300-3500), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2850-2950), C=C aromatic stretch (~1450-1600), C-O stretch (~1050-1150), C-Cl stretch (~700-800), C-F stretch (~1000-1400) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight, Fragmentation patterns showing loss of H₂O, NH₃, and cleavage of the ethanol side chain. |

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

2-amino-2-(2-chloro-6-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9ClFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2 |

InChI Key |

KLJIHOOZUUFJCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CO)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 2 2 Chloro 6 Fluorophenyl Ethanol and Analogues

Asymmetric Synthetic Routes to 2-Amino-2-(2-chloro-6-fluorophenyl)ethanol

The creation of a single, desired enantiomer of this compound is paramount for its potential applications. Asymmetric synthesis provides the most direct path to enantiomerically pure compounds, avoiding costly and often inefficient resolution steps. These methods employ chiral catalysts, enzymes, or auxiliaries to guide the stereochemical outcome of key bond-forming reactions.

Chiral Catalyst-Mediated Asymmetric Reduction Strategies (e.g., of 2-chloro-6-fluoroacetophenone)

A primary strategy for the asymmetric synthesis of 2-amino-1-arylethanols involves the stereoselective reduction of a corresponding α-amino ketone precursor. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method, often obviating the need for high-pressure hydrogenation equipment. acs.org This approach utilizes a metal catalyst complexed with a chiral ligand to deliver hydrogen from a simple source, such as formic acid or isopropanol, to a ketone in a highly enantioselective manner. acs.orgmdpi.com

For the synthesis of analogues of this compound, a precursor like 2-amino-1-(2-chloro-6-fluorophenyl)ethan-1-one (B3237088) hydrochloride could be targeted. Research on similar unprotected α-amino ketone substrates has demonstrated the efficacy of Ruthenium-based catalysts. acs.org For instance, the use of a Ru-TsDPEN catalyst for the ATH of various α-amino ketone HCl salts has been shown to produce the corresponding chiral 1,2-amino alcohol products in high yields and with excellent enantioselectivities. acs.org This method's applicability to a range of aryl and heteroaryl ketones suggests its potential for the synthesis of the target compound. acs.org

Table 1: Representative Asymmetric Transfer Hydrogenation of α-Amino Ketone HCl Salts acs.org

This table illustrates the effectiveness of a chiral Ruthenium catalyst in the asymmetric transfer hydrogenation of various unprotected α-amino ketones, a strategy applicable to the synthesis of chiral this compound.

| Substrate (α-Amino Ketone HCl Salt) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | Ru-TsDPEN | High | Excellent |

| Aryl-substituted α-amino ketones | Ru-TsDPEN | High | Excellent |

| Heteroaryl-substituted α-amino ketones | Ru-TsDPEN | High | Excellent |

Biocatalytic and Enzymatic Cascade Approaches for Chiral Amino Alcohols

Biocatalysis offers a compelling alternative to traditional chemical synthesis, prized for its high stereoselectivity and operation under mild conditions. mdpi.comnih.gov Enzymes can be tailored through methods like directed evolution to enhance activity, stability, and selectivity for specific substrates. mdpi.com For the synthesis of chiral amino alcohols, enzymatic cascade reactions, which perform multiple transformations in a single pot, are particularly efficient, mimicking the metabolic pathways found in nature. nih.govchemrxiv.org

Several enzymatic strategies are relevant for producing chiral amino alcohols:

Dioxygenase-Decarboxylase Cascades : One approach begins with readily available amino acids. A dioxygenase enzyme first catalyzes the regio- and diastereoselective hydroxylation of an unactivated C-H bond. nih.govnih.gov A subsequent decarboxylation step, catalyzed by a pyridoxal-phosphate (PLP) dependent decarboxylase, removes the carboxylic acid group while preserving the newly created stereocenter, yielding an optically enriched amino alcohol. nih.govnih.gov This method has been successfully used to synthesize four different amino alcohols from L-lysine in high yields (93% to >95%) after straightforward purification. nih.govnih.gov

Hydroxymethylation-Reductive Amination Cascades : An alternative biocatalytic cascade involves a benzaldehyde (B42025) lyase-catalyzed hydroxymethylation of an aldehyde, followed by an asymmetric reductive amination of the intermediate by an imine reductase. thieme-connect.com This one-pot sequence efficiently produces N-substituted 1,2-amino alcohols from simple aldehyde and amine building blocks. thieme-connect.com The use of enantiocomplementary imine reductases provides access to either enantiomer of the final product. thieme-connect.com

Chemoenzymatic Cascades : Combining chemical and enzymatic steps can also be highly effective. A one-pot, three-step cascade has been developed that starts with a Wittig reaction to form an α,β-unsaturated ketone, followed by a chiral thiourea-catalyzed asymmetric conjugate addition, and finally a ketoreductase (KRED)-mediated reduction to yield chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. chemrxiv.org

Table 2: Overview of Biocatalytic Cascade Strategies for Chiral Amino Alcohol Synthesis

This table summarizes various enzymatic cascade reactions that can be employed to synthesize chiral amino alcohols, highlighting the enzymes involved and the types of transformations achieved.

| Cascade Strategy | Key Enzymes/Catalysts | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Dioxygenase-Decarboxylase | Dioxygenase, Decarboxylase | C-H Hydroxylation followed by Decarboxylation | High diastereoselectivity from amino acid precursors. | nih.gov, nih.gov |

| Hydroxymethylation-Reductive Amination | Benzaldehyde Lyase, Imine Reductase | Hydroxymethylation followed by Asymmetric Reductive Amination | Access to either enantiomer using enantiocomplementary enzymes. | thieme-connect.com |

| Chemoenzymatic Cascade | Wittig Reagents, Chiral Thiourea, Ketoreductase (KRED) | Wittig Olefination, Conjugate Addition, and Bioreduction | Combines organocatalysis and biocatalysis for high stereocontrol. | chemrxiv.org |

Enantioselective Addition Reactions in 2-Amino-1-arylethanol Synthesis (e.g., Passerini-Type Reactions)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, embodying principles of atom and step economy. The Passerini three-component reaction is a classic MCR that involves an aldehyde, an isocyanide, and a carboxylic acid to produce an α-acyloxyamide. researchgate.netresearchgate.net This reaction has emerged as a powerful tool for preparing biologically active molecules. researchgate.net

To achieve stereocontrol, asymmetric variants of the Passerini reaction have been developed. One effective strategy employs a Lewis base catalyst in conjunction with a silicon-based Lewis acid like SiCl₄. researchgate.net The chiral catalyst interacts with the silicon reagent, which in turn activates the aldehyde for a facial-selective nucleophilic attack by the isocyanide. researchgate.net This approach has been successfully applied to the synthesis of enantiomerically enriched 2-amino-1-arylethanols, which are structurally related to the target compound. researchgate.net The resulting α-acyloxyamide can then be further transformed to yield the desired amino alcohol.

Stereocontrolled Functionalization of Halogenated Precursors

An alternative to creating the stereocenter during the main carbon skeleton construction is to functionalize a pre-existing chiral template. The use of a recyclable chiral auxiliary provides an elegant method for the asymmetric synthesis of complex amino acids, including those with halogenated and fluorinated side chains. mdpi.comnih.gov

One prominent method employs a chiral Ni(II) complex formed from a glycine (B1666218) Schiff base and a chiral ligand. mdpi.comnih.gov This complex can be deprotonated to form a nucleophilic glycine equivalent, which is then alkylated with a halogenated electrophile, such as a substituted benzyl (B1604629) bromide. The bulky chiral ligand on the nickel complex effectively shields one face of the nucleophile, directing the incoming electrophile to the opposite side and thereby ensuring high diastereoselectivity in the alkylation step. nih.gov Research has shown this method can produce alkylated Ni(II) complexes with excellent diastereomeric purity (>99% de). nih.gov

After the stereoselective alkylation, the complex is hydrolyzed to release the desired non-proteinogenic amino acid and recover the chiral auxiliary for reuse. mdpi.comnih.gov This strategy is particularly valuable for introducing fluorinated aromatic groups, which are crucial components in modern drug design for enhancing metabolic stability. mdpi.comnih.gov

Table 3: Optimization of Alkylation for a Ni(II) Complex with a Halogenated Precursor nih.gov

This table shows the optimization of reaction conditions for the alkylation of a chiral Ni(II) glycine complex with a fluorinated benzyl bromide, a key step in the stereocontrolled synthesis of fluorinated amino acids.

| Entry | Base | Base Equiv. | Alkyl Bromide Equiv. | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4 | NaH | 1.50 | 1.05 | DMF | 85 |

| 15 | NaH | 1.50 | 1.05 | DMF | 48 |

| 16 | NaH | 1.50 | 1.50 | DMF | 93 |

| 17 | NaH | 1.50 | 2.00 | DMF | 27 |

Novel Chemical Transformations in the Synthesis of this compound

Derivatization Strategies for Enhancing Synthetic Utility

Derivatization plays a crucial role in both the analysis and subsequent use of synthesized chiral amino alcohols and their precursors.

Protection for Purification and Further Synthesis : Following the synthesis of a chiral amino acid via methods like the chiral Ni(II) complex alkylation, the resulting amino group is often protected. The fluorenylmethoxycarbonyl (Fmoc) group is a common choice. nih.gov The introduction of the Fmoc group (Fmoc-protection) using a reagent like Fmoc-Osu facilitates the purification of the amino acid and renders it suitable for solid-phase peptide synthesis. nih.gov This strategy was used to isolate Fmoc-bis(trifluoromethyl)phenylalanine in quantitative yield and with an excellent enantiomeric excess of >99% ee. nih.gov

Derivatization for Analysis : To monitor the progress and stereochemical purity of enzymatic reactions, derivatization is often required to make the products detectable by methods like High-Performance Liquid Chromatography (HPLC). In the biocatalytic synthesis of amino alcohols from L-lysine, the products were derivatized with 1-fluoro-2,4-dinitrobenzene (B121222) to allow for accurate HPLC monitoring. nih.govnih.gov

Nucleophilic Substitution Reactions in Substituted Phenyl Systems

Nucleophilic aromatic substitution (NAS) is a crucial class of reactions for modifying aromatic rings, particularly those bearing halogen substituents. Unlike nucleophilic substitution at sp³-hybridized carbons (SN1 and SN2), simple aryl halides are generally resistant to attack by nucleophiles. libretexts.org However, the reactivity of the aromatic ring can be significantly enhanced by the presence of strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

In the context of a 2-chloro-6-fluorophenyl system, the chlorine and fluorine atoms themselves are electron-withdrawing, which activates the phenyl ring towards nucleophilic attack compared to an unsubstituted ring. The generally accepted mechanism for NAS on activated aryl halides is a two-step addition-elimination process. libretexts.org

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the ring and is further stabilized by any electron-withdrawing substituents. masterorganicchemistry.com

Elimination Step: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The rate of these reactions is significantly accelerated by powerful electron-withdrawing groups, such as a nitro group (NO₂). For instance, the displacement of chloride from 1-chloro-2,4-dinitrobenzene (B32670) is faster than that from chlorobenzene (B131634) by a factor of at least 10⁸. libretexts.org While chlorine and fluorine are less activating than nitro groups, their presence is key to enabling substitutions that form essential precursors. An important observation in NAS reactions is the nature of the leaving group; surprisingly, fluorine, despite forming the strongest carbon-halogen bond, is often an excellent leaving group in this context, a feature utilized in reagents like 2,4-dinitrofluorobenzene. libretexts.orgmasterorganicchemistry.com

A practical application of this chemistry is the synthesis of aminopyridines, where a chloro-substituent is replaced by an amino group. For example, 2-amino-6-chloropyridine (B103851) can be synthesized from 2,6-dichloropyridine, although this particular transformation often requires high temperatures or specific catalytic conditions. psu.edu A more direct application leading to arylethanolamine precursors involves the reaction of an α-chloro ketone with an amine. The synthesis of 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one is achieved by reacting 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one with tert-butylamine. acs.org This highlights how nucleophilic substitution is employed to build the side chain on the aromatic core.

Selective Reduction and Oxidation Pathways in Amino Alcohol Synthesis

The interconversion between amino alcohols and their corresponding oxidized or reduced forms is a cornerstone of their synthesis and derivatization. The challenge lies in achieving high chemoselectivity, modifying one functional group while leaving the other intact.

Selective Oxidation:

The direct oxidation of amino alcohols to produce amino carbonyl compounds or amino acids has historically been challenging, often requiring protection-deprotection strategies to prevent unwanted reactions with the amino group. nih.govresearchgate.net Modern catalytic methods have overcome this limitation. A highly chemoselective aerobic oxidation of unprotected amino alcohols can be achieved using a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system. nih.govresearchgate.net This method selectively oxidizes the alcohol function in primary, secondary, or tertiary amine-containing alcohols to yield the corresponding carbonyl compounds in good to high yields at room temperature. nih.govresearchgate.net

Gold-based heterogeneous catalysts have also emerged as effective tools for the selective oxidation of amino alcohols to amino acids using oxygen as the oxidant. mdpi.comacs.org For example, gold nanoparticles supported on monoclinic zirconia (Au/m-ZrO₂) have demonstrated excellent performance in the aerobic oxidation of various amino alcohols to their corresponding amino acids, including glycine and alanine. acs.org The catalytic activity is influenced by the gold particle size and its oxidation state. acs.org However, the introduction of an amino group can sometimes negatively impact the catalytic performance compared to the oxidation of simple polyols like glycerol. mdpi.com

Selective Reduction:

The synthesis of chiral amino alcohols frequently involves the stereoselective reduction of a carbonyl group in a precursor molecule. A common strategy is the reduction of α-amino acids or their derivatives. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, its cost and flammability are notable drawbacks. stackexchange.com A milder and more selective alternative is a system composed of sodium borohydride (B1222165) and iodine (NaBH₄/I₂), which can efficiently reduce N-protected or unprotected amino acids to their corresponding amino alcohols. stackexchange.com

For the synthesis of γ-amino alcohols, diastereoselective reduction of the corresponding β-amino ketones is a primary route. rsc.org Catalytic asymmetric transfer hydrogenation and asymmetric hydrogenation have proven to be complementary methods for accessing different stereoisomers. For instance, iridium-catalyzed asymmetric transfer hydrogenation of N-PMP-protected β-amino ketones yields anti-γ-amino alcohols, while rhodium-catalyzed asymmetric hydrogenation with a chiral ligand like (R)-BINAP produces the syn-diastereomers with excellent selectivity. rsc.org A similar ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to unprotected α-ketoamines, using a formic acid/triethylamine (HCOOH/TEA) mixture, to produce chiral 1,2-amino alcohols. acs.org

Table 1: Comparison of Catalytic Systems for Selective Redox Reactions in Amino Alcohol Synthesis

| Transformation | Catalytic System / Reagent | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Oxidation | AZADO/CuCl | Unprotected Amino Alcohols | Amino Carbonyls | Highly chemoselective for the alcohol; uses air as oxidant at room temperature. | nih.govresearchgate.net |

| Oxidation | Au/m-ZrO₂ | Amino Alcohols | Amino Acids | Excellent performance for various amino alcohols; metallic gold atoms are active sites. | acs.org |

| Reduction | NaBH₄/I₂ | Amino Acids | Amino Alcohols | Selective for carboxylic acids; avoids harsh reagents like LiAlH₄. | stackexchange.com |

| Reduction | Ir-catalyst / HCOOH | β-Amino Ketones | anti-γ-Amino Alcohols | High diastereoselectivity for the anti-product via transfer hydrogenation. | rsc.org |

| Reduction | Rh-catalyst / H₂ | β-Amino Ketones | syn-γ-Amino Alcohols | High diastereoselectivity for the syn-product via hydrogenation. | rsc.org |

| Reduction | Ru-catalyst / HCOOH/TEA | α-Ketoamines | Chiral 1,2-Amino Alcohols | Effective for unprotected ketoamines; provides access to chiral products. | acs.org |

Strategic Precursor Synthesis for Arylethanolamine Scaffolds

The construction of the arylethanolamine core, as seen in this compound, relies on the efficient synthesis of key precursors, particularly α-amino ketones. These intermediates contain the essential arrangement of atoms ready for the final reduction to the target amino alcohol.

A prevalent strategy for synthesizing these precursors involves the nucleophilic substitution of an α-haloketone with an appropriate nitrogen source. This method directly installs the amino group adjacent to the carbonyl function. A clear example is the synthesis of 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one hydrochloride, a precursor for an adrenaline analogue. The process starts with 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one, which is treated with aqueous ammonia (B1221849) (NH₄OH). acs.org The ammonia acts as the nucleophile, displacing the chloride to form the α-amino ketone. acs.org This approach is versatile and can be adapted using different amines to generate N-substituted derivatives.

Another critical strategy involves the development of chiral scaffolds that can be elaborated into more complex molecules. For instance, polyfunctional chiral scaffolds can be synthesized from cyclobutane (B1203170) β-amino acids. researchgate.net These scaffolds can be modified to introduce various functional groups, providing versatile platforms for building complex structures, including those that could lead to arylethanolamine analogues. researchgate.net

The choice of precursor is strategic, often dictated by the desired stereochemistry of the final product. The development of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines represents an innovative approach to chiral β-amino alcohol synthesis. westlake.edu.cn This method generates an α-amino radical that, through a polar crossover strategy, adds selectively to an aldehyde, efficiently creating β-amino alcohol compounds with adjacent chiral centers. westlake.edu.cn While not a direct synthesis of an arylethanolamine precursor in the traditional sense, it showcases advanced strategies for assembling the core amino alcohol structure with high stereocontrol.

Table 2: Examples of Precursor Synthesis for Arylethanolamines

| Precursor Target | Starting Material | Reagent(s) | Reaction Type | Significance | Reference |

|---|---|---|---|---|---|

| 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 2-Chloro-1-(3,4-dihydroxyphenyl)ethan-1-one | NH₄OH | Nucleophilic Substitution | Direct synthesis of an α-amino ketone precursor from an α-haloketone. | acs.org |

| 2-(Methylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one | 4-(Chloroacetyl)catechol | Methylamine | Nucleophilic Substitution | Demonstrates the use of primary amines to create N-substituted precursors. | acs.org |

| Chiral β-Amino Alcohols | Aldehydes and Imines | Chromium catalyst | Asymmetric Cross-Coupling | Advanced method for stereocontrolled synthesis of the amino alcohol core. | westlake.edu.cn |

| Polyfunctional Chiral Scaffolds | Cyclobutane β-Amino Acids | Various (for functionalization) | Functional Group Interconversion | Creation of versatile building blocks for complex molecule synthesis. | researchgate.net |

Stereochemical Investigations and Chiral Resolution Techniques for 2 Amino 2 2 Chloro 6 Fluorophenyl Ethanol

Enantioseparation Methodologies

The separation of the enantiomers of 2-Amino-2-(2-chloro-6-fluorophenyl)ethanol is a critical step in its analysis. High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are powerful techniques for achieving this separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct enantioseparation of this compound can be effectively achieved using HPLC equipped with a chiral stationary phase (CSP). CSPs are designed to have chiral recognition capabilities, allowing them to interact differently with the two enantiomers, leading to their separation.

For amino alcohols, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are widely used due to their broad applicability. nih.govyakhak.org The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. Given the aromatic ring and the amino and hydroxyl groups in this compound, these CSPs are expected to provide good enantioselectivity.

Protein-based CSPs, such as those using albumin or α1-acid glycoprotein, and macrocyclic antibiotic-based CSPs, like those based on teicoplanin, are also viable options for the enantioseparation of amino alcohols. nih.govmst.edu The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for optimizing the separation. csfarmacie.cz

Table 1: Illustrative HPLC Conditions for Enantioseparation of a Phenyl-Substituted Amino Alcohol

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Indirect Enantioseparation via Chiral Derivatization Reagents (CDRs) for Amino Alcohols

An alternative to direct enantioseparation is the use of chiral derivatization reagents (CDRs). In this indirect approach, the enantiomeric mixture of this compound is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

A variety of CDRs are available for the derivatization of amino alcohols. Reagents such as o-phthaldialdehyde (OPA) in the presence of a chiral mercaptan can react with the primary amino group to form fluorescent diastereomeric isoindoles. nih.gov Other common CDRs include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which reacts with the amino group, and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), which also targets the primary amine. tandfonline.comnih.gov The choice of CDR depends on the specific functional groups of the analyte and the desired detection method. The derivatization reaction needs to be quantitative and proceed without racemization to ensure accurate determination of the enantiomeric ratio. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enantiomeric Purity Assessment

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC for the assessment of enantiomeric purity, including higher resolution, faster analysis times, and reduced solvent consumption. By using columns packed with sub-2 µm particles, UHPLC systems can achieve superior separation efficiency.

For the enantiomeric purity assessment of this compound, a validated UHPLC method would provide high sensitivity and accuracy. The principles of enantioseparation using chiral stationary phases or chiral derivatization are the same as in HPLC, but the improved performance of UHPLC allows for better quantification of trace amounts of one enantiomer in the presence of a large excess of the other. This is particularly important in the quality control of enantiomerically pure pharmaceuticals.

Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration (i.e., whether they are the (R)- or (S)-enantiomer) is a crucial step.

Chiroptical Spectroscopy (e.g., Circular Dichroism) in Stereochemical Analysis of Amino Alcohols

Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a powerful non-destructive technique for the determination of the absolute configuration of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer.

For amino alcohols, induced circular dichroism can be a valuable tool. acs.orgnih.govrsc.org In this approach, the chiral analyte is complexed with an achiral chromophoric host molecule. The resulting complex exhibits a CD spectrum that is characteristic of the absolute configuration of the guest molecule. Lanthanide complexes have been shown to be effective for inducing CD signals in amino alcohols. acs.orgnih.gov By comparing the experimentally obtained CD spectrum with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration, the stereochemistry of the enantiomers of this compound can be assigned.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis. While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents allows for the determination of enantiomeric excess. nih.govresearchgate.netunipi.it

When a chiral solvating agent is added to a solution of a racemic mixture, it forms transient diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, which can lead to the splitting of NMR signals for the protons or other nuclei of the analyte. The ratio of the integrals of the separated signals directly corresponds to the enantiomeric ratio. For an amino alcohol like this compound, chiral acids or other chiral molecules capable of hydrogen bonding can be effective CSAs. nih.gov

Table 2: Illustrative ¹H-NMR Data for an Amino Alcohol in the Presence of a Chiral Solvating Agent

| Proton | Chemical Shift (ppm) without CSA | Chemical Shift (ppm) with (R)-Mandelic Acid |

| (S)-Enantiomer | ||

| Methine-H | 4.85 (triplet) | 4.88 (triplet) |

| Methylene-Hα | 3.72 (multiplet) | 3.75 (multiplet) |

| Methylene-Hβ | 3.65 (multiplet) | 3.68 (multiplet) |

| (R)-Enantiomer | ||

| Methine-H | 4.85 (triplet) | 4.92 (triplet) |

| Methylene-Hα | 3.72 (multiplet) | 3.79 (multiplet) |

| Methylene-Hβ | 3.65 (multiplet) | 3.72 (multiplet) |

Note: The chemical shift values are illustrative and would need to be determined experimentally for this compound.

Diastereoselective Synthesis Principles and Applications for Fluorinated Amino Alcohols

The stereoselective synthesis of fluorinated amino alcohols, such as this compound, is a critical area of research in medicinal and materials chemistry. The introduction of fluorine atoms can significantly alter the biological activity and physicochemical properties of molecules. Diastereoselective synthesis aims to control the formation of stereoisomers, which is paramount as different stereoisomers can exhibit vastly different pharmacological effects.

Principles of Diastereoselective Synthesis

Diastereoselective synthesis in the context of fluorinated amino alcohols often relies on several key principles:

Substrate Control: The existing stereochemistry in a substrate can influence the stereochemical outcome of a reaction. For instance, the asymmetric reduction of a prochiral ketone can be directed by a chiral auxiliary attached to the molecule.

Reagent Control: The use of chiral reagents, such as chiral reducing agents or catalysts, can induce diastereoselectivity. These reagents create a chiral environment around the reacting molecule, favoring the formation of one diastereomer over the other.

Catalyst Control: Asymmetric catalysis is a powerful tool for diastereoselective synthesis. Chiral metal complexes or organocatalysts can create a chiral pocket that selectively binds and transforms the substrate into a specific diastereomer. A notable example is the use of ruthenium-catalyzed asymmetric transfer hydrogenation for the synthesis of chiral 1,2-amino alcohols. google.com

Applications in the Synthesis of Fluorinated Amino Alcohols

While specific research detailing the diastereoselective synthesis of this compound is not extensively available in public literature, the principles can be applied based on the synthesis of structurally similar compounds.

One common strategy involves the asymmetric reduction of an α-aminoketone precursor. For example, the reduction of α-dialkylaminoacetophenones has been achieved with high enantiomeric excess using reagents like (–)-bornan-2-exo-yloxyaluminium dichloride. rsc.org This approach could theoretically be adapted for the synthesis of this compound from its corresponding aminoketone.

Another powerful technique is the enzymatic resolution of racemic mixtures. Enzymes, such as lipases and proteases, can selectively catalyze reactions on one enantiomer, allowing for the separation of the two. nih.govgoogle.com For instance, the enzymatic resolution of racemic 2-amino-1-alkanols has been successfully demonstrated through asymmetric hydrolysis of their N-alkoxycarbonyl derivatives. google.com This method offers a green and efficient alternative to traditional chemical resolution.

The following table illustrates the potential application of enzymatic resolution for a generic fluorinated amino alcohol, based on established principles.

| Enzyme | Substrate | Reaction Type | Expected Outcome |

| Lipase | Racemic N-acylated 2-amino-2-(halophenyl)ethanol | Hydrolysis | Selective hydrolysis of one enantiomer's acyl group, allowing for separation. |

| Protease | Racemic 2-amino-2-(halophenyl)ethanol ester | Hydrolysis | Selective hydrolysis of one enantiomer's ester, enabling separation. nih.gov |

Table 1: Hypothetical Enzymatic Resolution Strategies

Furthermore, chiral resolution using diastereomeric salt formation is a classical and widely used method. google.com This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts with different solubilities. google.com These salts can then be separated by crystallization. A patent for chiral salt resolution mentions the use of tartaric acid derivatives for resolving compounds with similar structural motifs. google.com

The table below outlines potential chiral resolving agents that could be effective for this compound based on their successful application with other amines.

| Resolving Agent | Principle | Potential Application |

| (R,R)-Tartaric Acid | Forms diastereomeric salts with different solubilities. google.com | Separation of the (R) and (S) enantiomers of this compound. |

| Dibenzoyl-D-tartaric acid | Enhanced crystallinity and solubility differences of diastereomeric salts. | Potentially more efficient separation compared to unsubstituted tartaric acid. |

| (S)-(+)-Mandelic Acid | Forms diastereomeric salts, often used for resolving amines. | Alternative chiral acid for the resolution of the target compound. |

Table 2: Potential Chiral Resolving Agents

Advanced Analytical Techniques for Characterization and Quantification of 2 Amino 2 2 Chloro 6 Fluorophenyl Ethanol

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for quantifying its presence, often at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for monitoring the progress of chemical reactions that synthesize 2-Amino-2-(2-chloro-6-fluorophenyl)ethanol. Due to the compound's polarity and the presence of active hydrogen atoms in the amino and hydroxyl groups, derivatization is typically required to increase its volatility and thermal stability for GC analysis.

A common derivatization strategy for amino compounds involves silylation, for instance, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). mdpi.com The derivatized analyte can then be injected into the GC system. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase.

Reaction monitoring would involve taking aliquots from the reaction mixture at various time points, quenching the reaction, extracting the compounds, and performing derivatization followed by GC-MS analysis. The mass spectrometer identifies the components based on their mass spectra and fragmentation patterns, while the gas chromatograph provides their retention times and relative quantities. This allows chemists to track the consumption of reactants and the formation of the desired product, helping to optimize reaction conditions such as temperature, pressure, and catalyst concentration. For instance, in the analysis of related compounds like 2-chloroethanol, a cooled injection system (a PTV-type inlet) may be used to ensure good peak shape for volatile components. gcms.cz

Table 1: Illustrative GC-MS Parameters for Reaction Monitoring (Note: These are representative parameters and would require optimization for the specific application.)

| Parameter | Typical Setting |

|---|---|

| Derivatization Agent | MTBSTFA or MSTFA |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Inlet Type & Temperature | Split/Splitless or PTV; 250-280 °C |

| Oven Program | Initial temp 70°C, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-550 |

For the detection and quantification of trace levels of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with a tandem mass spectrometer (MS/MS), is the method of choice due to its high sensitivity and selectivity. nih.gov This technique is especially valuable for analyzing impurities in active pharmaceutical ingredients or for detecting the compound in complex biological matrices.

The analysis is typically performed using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly used for separation. The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). mdpi.com

A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and specificity. nih.govmdpi.com In MRM, the first quadrupole selects the protonated molecular ion ([M+H]⁺) of the target compound, which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. This process minimizes matrix interference and allows for accurate quantification even at parts-per-million (ppm) or lower levels. nih.gov Method validation according to ICH guidelines typically demonstrates excellent linearity, accuracy, and precision, with limits of detection (LOD) and quantification (LOQ) often in the sub-ppm range. nih.gov

Table 2: Representative LC-MS/MS Parameters for Trace Analysis (Note: These are representative parameters and would require optimization for the specific application.)

| Parameter | Typical Setting |

|---|---|

| LC System | UHPLC or HPLC |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 5 mM Ammonium Acetate in Water; B: Methanol or Acetonitrile (Gradient Elution) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detector | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| LOD/LOQ | Typically ≤ 0.1 ppm / ≤ 0.5 ppm |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound by probing the molecular structure at the atomic and functional group levels.

NMR spectroscopy is the most definitive method for elucidating the molecular structure of an organic compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. The aromatic protons on the 2-chloro-6-fluorophenyl ring would appear as complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The methine proton (CH-OH), the methylene (B1212753) protons (CH₂-OH), and the protons of the amino group (NH₂) would produce distinct signals. The chemical shifts and coupling patterns provide information about the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for each of the eight carbon atoms, including the two carbons of the ethanolamine (B43304) side chain and the six carbons of the aromatic ring. The chemical shifts are influenced by the attached atoms, with the carbons bonded to chlorine and fluorine showing characteristic shifts. mdpi.comspectrabase.com

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly useful for confirming the presence and environment of the fluorine atom. For a fluorine atom attached to a phenyl ring, a signal is typically observed in the range of -110 to -125 ppm relative to a standard like CFCl₃. biophysics.orgnih.gov The exact chemical shift can provide information about the electronic environment and substitution pattern on the ring. nih.gov

Table 3: Expected NMR Chemical Shift Ranges for this compound (Note: Shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Values are estimates based on similar structures and are solvent-dependent.)

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | ~ 7.0 - 7.5 |

| Methine/Methylene (CH, CH₂) | ~ 3.5 - 4.5 | |

| Amine/Hydroxyl (NH₂, OH) | Broad, variable signal | |

| ¹³C | Aromatic (C-F) | ~ 155 - 165 (doublet due to C-F coupling) |

| Aromatic (C-Cl) | ~ 130 - 140 | |

| Aliphatic (C-N, C-O) | ~ 50 - 75 | |

| ¹⁹F | Aromatic (Ar-F) | ~ -110 to -125 |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

The most prominent features would include a broad absorption band for the O-H stretching of the alcohol group, typically found around 3400-3650 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine group (R-NH₂) usually appear in the same region (3300-3500 cm⁻¹) but are typically sharper and may show two distinct peaks for symmetric and asymmetric stretching. libretexts.orgyoutube.com Other key absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 4: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3650 | O-H stretch | Alcohol (usually broad) |

| 3300 - 3500 | N-H stretch | Primary Amine (one or two sharp bands) |

| 3010 - 3100 | C-H stretch | Aromatic Ring |

| 2850 - 2960 | C-H stretch | Aliphatic Chain |

| 1550 - 1650 | N-H bend | Primary Amine |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1000 - 1250 | C-O stretch | Alcohol |

| 1000 - 1400 | C-F stretch | Aryl Fluoride |

| 600 - 800 | C-Cl stretch | Aryl Chloride |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule and is particularly useful for detecting and quantifying compounds containing chromophores. In this compound, the chromophore is the substituted benzene (B151609) ring.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λ_max) in the UV range, generally between 200 and 400 nm. researchgate.net The presence of the chloro and fluoro substituents, along with the aminoethanol side chain, influences the exact position and intensity of these absorption bands. acs.org

This technique is also a valuable tool for quantification. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is straightforward, cost-effective, and widely used in quality control settings. researchgate.net

Table 5: Summary of UV-Vis Spectroscopy Application

| Parameter | Description |

|---|---|

| Chromophore | 2-chloro-6-fluorophenyl group |

| Typical Solvent | Ethanol, Methanol, or Acetonitrile |

| Expected λ_max | ~260-280 nm (subject to substitution effects) |

| Quantitative Principle | Beer-Lambert Law (A = εbc) |

| Application | Quantification of compound concentration in solution, purity assays. |

Hyphenated Techniques in Complex Mixture Analysis

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for achieving the high selectivity and sensitivity required for the accurate characterization and quantification of this compound. The most prominent and powerful of these are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the effective separation of the target analyte from a complex mixture, followed by its unambiguous identification and quantification.

The choice between LC-MS/MS and GC-MS often depends on the physicochemical properties of the analyte and the nature of the sample matrix. For a polar compound like this compound, LC-MS/MS is frequently the method of choice, as it can directly analyze such compounds in their native form. However, with appropriate derivatization, GC-MS can also serve as a robust analytical tool.

A critical aspect of developing a reliable hyphenated method is the optimization of both the chromatographic separation and the mass spectrometric detection. In chromatography, this involves the selection of the appropriate column, mobile phase (for LC) or carrier gas (for GC), and temperature programming to ensure a good peak shape and resolution from interfering substances. In mass spectrometry, particularly tandem mass spectrometry (MS/MS), the optimization of parameters such as collision energy is crucial for generating specific and abundant fragment ions, which are key to the selectivity of the method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as a premier technique for the quantification of trace levels of compounds in complex biological and environmental samples. Its power lies in the combination of the high separation efficiency of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of this compound, a reversed-phase C18 column is often employed for chromatographic separation.

The mass spectrometric detection is typically carried out using an electrospray ionization (ESI) source operating in positive ion mode, as the amino group in the molecule is readily protonated. In the tandem mass spectrometer, the protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and the resulting characteristic fragment ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise.

For instance, a method for the simultaneous determination of similar compounds in animal tissues involved extraction with acetonitrile followed by a clean-up step with hexane (B92381). nih.gov The analysis was performed on a C18 reversed-phase column with a triple quadrupole mass spectrometer using an electrospray ionization source in positive mode. nih.gov Such a method demonstrates high sensitivity and reproducibility suitable for quantitative analysis. nih.gov

Below are representative parameters for an LC-MS/MS method for the analysis of this compound.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 192.05 |

| Product Ion 1 | m/z 174.04 (Loss of H₂O) |

| Product Ion 2 | m/z 139.01 (Loss of CH₂OH and NH₃) |

| Collision Energy | Optimized for maximum fragment ion intensity |

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is another powerful hyphenated technique that can be utilized for the analysis of this compound. However, due to the polar nature and low volatility of the compound, a derivatization step is typically required to convert it into a more volatile and thermally stable form suitable for GC analysis. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.

Once derivatized, the compound can be separated on a capillary column, often with a non-polar stationary phase. The separated analyte then enters the mass spectrometer, which is commonly operated in electron ionization (EI) mode. The EI source bombards the molecule with electrons, leading to characteristic fragmentation patterns that can be used for identification by comparing the obtained mass spectrum with a library of known spectra or by interpretation of the fragmentation.

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, thereby increasing sensitivity and selectivity. For even higher selectivity, a triple quadrupole mass spectrometer can be used in MRM mode (GC-MS/MS), similar to LC-MS/MS. shimadzu.co.kr

The following table outlines typical parameters for a GC-MS method for the analysis of derivatized this compound.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatography | |

| Column | Capillary, e.g., VF-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, ramp to 270 °C |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Monitored Ions (SIM mode) | Based on the mass spectrum of the derivatized compound |

Computational and Quantum Chemical Investigations of 2 Amino 2 2 Chloro 6 Fluorophenyl Ethanol

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the properties of molecules from first principles. For 2-Amino-2-(2-chloro-6-fluorophenyl)ethanol, these calculations reveal detailed information about its electronic nature and spatial arrangement.

Electronic Structure Analysis and Molecular Geometry Optimization

DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used for the geometry optimization of similar halogenated and amino-substituted organic molecules. researchgate.net This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. The analysis of this optimized geometry includes key parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this regard. The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. videleaf.com

Molecular Electrostatic Potential (MEP) mapping is another vital tool. It illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the electronegative oxygen, fluorine, and chlorine atoms, along with the nitrogen of the amino group, are expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Table 1: Illustrative Optimized Geometric Parameters for a Halogenated Arylethanolamine Structure This table presents typical data obtained from DFT geometry optimization for molecules with similar functional groups. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Value Range |

| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |

| C-Cl | 1.73 - 1.75 Å | |

| C-F | 1.34 - 1.36 Å | |

| C-N | 1.45 - 1.48 Å | |

| C-O | 1.42 - 1.44 Å | |

| Bond Angle | C-C-C (Aromatic) | 119 - 121° |

| Cl-C-C | 118 - 122° | |

| F-C-C | 118 - 122° | |

| Dihedral Angle | C-C-C-N | Varies with conformation |

Conformational Analysis and Potential Energy Surfaces of Chloro-Fluorinated Amino Alcohols

The flexibility of the ethanolamine (B43304) side chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By calculating the potential energy surface (PES), researchers can identify the most stable conformers (energy minima) and the energy barriers for converting between them.

For similar molecules like 2-amino-4-chlorophenol, PES calculations have shown the existence of multiple stable conformers. researchgate.net In the case of this compound, key rotations would occur around the C-C and C-N bonds of the side chain. The interactions between the ortho-substituents (chlorine and fluorine) on the phenyl ring and the amino and hydroxyl groups of the side chain play a crucial role. Intramolecular hydrogen bonding, particularly between the hydroxyl group's hydrogen and the amino group's nitrogen or even the fluorine atom, can significantly stabilize certain conformations.

Hydrogen Bonding Interactions and Intermolecular Complexes with Alcoholic Solvents

The amino and hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors. This allows the molecule to form strong intermolecular hydrogen bonds with solvent molecules, especially protic solvents like methanol (B129727) and ethanol (B145695).

Computational studies can model these interactions by creating a supramolecular complex of the solute molecule with one or more solvent molecules. DFT calculations are then used to determine the geometry and binding energy of these complexes. In an alcoholic solvent, the hydroxyl group of the solvent can form a hydrogen bond with the nitrogen atom of the amino group, or the oxygen atom of the solute's hydroxyl group. Conversely, the hydrogen atoms of the solute's NH2 and OH groups can form hydrogen bonds with the oxygen atom of the alcohol solvent. The strength and nature of these interactions dictate the solubility and solution-state behavior of the compound. Studies on similar systems show that intermolecular hydrogen bonding can significantly affect properties like NMR chemical shifts. liverpool.ac.uk

Molecular Dynamics Simulations to Understand Solvent Effects on Halogenated Amino Alcohols

While quantum chemical calculations are excellent for studying single molecules or small complexes, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of a molecule in a bulk solvent environment. MD simulations model the movements and interactions of every atom in a system over time, governed by a force field.

Role of Halogen Substituents (Chlorine and Fluorine) on Electronic Properties and Reactivity of Arylethanolamines

The presence and position of halogen substituents on the aromatic ring profoundly influence the electronic properties and reactivity of arylethanolamines.

Inductive Effect : Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive (-I) effect. stackexchange.com This effect pulls electron density away from the aromatic ring and the attached ethanolamine side chain. The -I effect of fluorine is stronger than that of chlorine. This general withdrawal of electron density can increase the acidity of the hydroxyl and amino protons.

Table 2: Comparison of Halogen Properties and Their Electronic Effects

| Property | Fluorine (F) | Chlorine (Cl) |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 |

| Inductive Effect | Strong (-I) | Moderate (-I) |

| Resonance Effect | Weak (+R) | Weaker (+R) |

| Dominant Effect on Aromatic Ring | Electron Withdrawing | Electron Withdrawing |

| Impact on Lipophilicity | Increases | Significantly Increases |

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides the tools to predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. This is highly valuable for structural confirmation and interpretation of experimental data.

For this compound, methods like DFT can be used to calculate:

Vibrational Frequencies : The theoretical prediction of FT-IR and Raman spectra involves calculating the vibrational modes of the optimized molecular structure. researchgate.net The calculated frequencies can be compared with experimental spectra to assign specific peaks to the stretching, bending, and torsional motions of different functional groups (e.g., O-H stretch, N-H stretch, C-F stretch, C-Cl stretch).

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are extremely sensitive to the molecule's conformation and its interactions with the solvent. liverpool.ac.uk Comparing calculated shifts with experimental data can help elucidate the dominant conformation in solution.

Electronic Transitions : Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectrum (UV-Vis) by calculating the energies of vertical electronic excitations from the ground state. videleaf.com This helps in understanding the electronic transitions responsible for the molecule's absorption of light.

Table 3: Illustrative Comparison of Theoretical vs. Experimental Spectroscopic Data This table demonstrates how computational data is typically compared with experimental results for structural validation. Data is hypothetical.

| Spectroscopic Technique | Calculated Value (Illustrative) | Experimental Value (Illustrative) | Assignment |

| FT-IR | 3450 cm⁻¹ | 3445 cm⁻¹ | O-H Stretch |

| 3350 cm⁻¹ | 3348 cm⁻¹ | N-H Asymmetric Stretch | |

| 1100 cm⁻¹ | 1095 cm⁻¹ | C-F Stretch | |

| ¹H NMR | 7.35 ppm | 7.32 ppm | Aromatic-H |

| 4.10 ppm | 4.08 ppm | CH-OH | |

| ¹³C NMR | 158.5 ppm (J=245 Hz) | 158.2 ppm (J=244 Hz) | C-F |

| 128.9 ppm | 128.7 ppm | C-Cl |

Elucidation of Reaction Mechanisms in the Synthesis of 2 Amino 2 2 Chloro 6 Fluorophenyl Ethanol

Theoretical Approaches to Reaction Mechanism Elucidation for Complex Organic Reactions

Theoretical and computational chemistry provide powerful tools for investigating the step-by-step molecular processes of a reaction. These methods allow for the study of transient structures and high-energy states that are often impossible to observe experimentally.

A cornerstone of understanding reaction kinetics is the characterization of the transition state, which is the highest potential energy point along a reaction coordinate. masterorganicchemistry.comwikipedia.org This transient arrangement of atoms represents the energy barrier that reactants must overcome to transform into products. masterorganicchemistry.com Its structure is an intermediate geometry between reactants and products, featuring partially formed and partially broken bonds. wikipedia.org

Computational methods, such as Density Functional Theory (DFT) and other high-level quantum mechanical calculations, are employed to locate and characterize transition state structures. numberanalytics.com These calculations search for a first-order saddle point on the potential energy surface, which corresponds to the transition state. wikipedia.org

Once the transition state is identified, its energy relative to the reactants can be calculated. This energy difference is known as the activation energy (Ea or ΔG‡). numberanalytics.comlibretexts.org The activation energy is a critical parameter that governs the rate of a reaction; a lower activation energy corresponds to a faster reaction. numberanalytics.com Equations like the Arrhenius and Eyring equations relate the activation energy to the reaction rate constant, providing a quantitative link between theoretical calculations and experimental kinetics. numberanalytics.comnumberanalytics.com Factors such as temperature, solvent, and molecular structure can all influence the activation energy. numberanalytics.comnumberanalytics.com

Table 1: Methods for Activation Energy Calculation

| Method | Description |

|---|---|

| Arrhenius Equation | Relates the rate constant of a reaction to the temperature and activation energy. numberanalytics.com |

| Eyring Equation | Based on transition state theory, it also relates the rate constant to temperature and activation energy. numberanalytics.com |

| DFT Calculations | A computational quantum mechanical method used to estimate the activation energy by studying molecular behavior. numberanalytics.com |

Many organic reactions proceed through one or more reaction intermediates. solubilityofthings.com These are relatively stable species that exist for a finite lifetime between the reactant and transition state or between two transition states. psgcas.ac.inyoutube.com Unlike transition states, which are energy maxima, intermediates reside in local energy minima along the reaction pathway. psgcas.ac.in Common intermediates in organic reactions include carbocations, carbanions, and radicals. solubilityofthings.com

Computational chemistry allows for the prediction and characterization of these intermediates. By mapping the potential energy surface of a reaction, chemists can identify these local minima. Spectroscopic properties of these theoretical intermediates can then be calculated and compared with experimental data, if available, to confirm their existence. Understanding the nature and stability of intermediates is crucial, as they often dictate the subsequent steps of the reaction and the final product distribution. psgcas.ac.innih.gov For instance, the stability of a carbocation intermediate can determine whether a rearrangement will occur. youtube.com

Reaction energy diagrams, also known as reaction profiles, are graphical representations of the energy changes that occur during a chemical reaction. libretexts.orgfiveable.me The y-axis represents the potential energy of the system, while the x-axis, or reaction coordinate, represents the progress of the reaction from reactants to products. libretexts.orgfiveable.me

These diagrams provide a visual summary of the entire reaction pathway. savemyexams.com Key features illustrated on an energy diagram include:

Transition States: The peaks on the diagram, representing the energy barriers (activation energy) for each step. fiveable.mesavemyexams.com

Intermediates: The valleys between transition states, representing temporary, semi-stable species formed during the reaction. fiveable.me

Experimental Mechanistic Studies (e.g., Kinetic Investigations, Trapping Experiments)

While theoretical calculations provide a model of the reaction, experimental studies are essential to validate these models and provide tangible evidence for a proposed mechanism.

Kinetic Investigations

Kinetic studies involve measuring the rate of a reaction and how it is affected by changes in concentration, temperature, or catalysts. The data obtained from these experiments can be used to formulate a rate law, which mathematically describes the relationship between reactant concentrations and the reaction rate. This rate law provides crucial clues about the molecularity of the rate-determining step of the reaction. For example, a study on the esterification of hexanoic acid with various N,N-dialkylamino alcohols determined pseudo-first-order rate constants, revealing that the reaction rate is highly dependent on the amino alcohol's ability to activate the carboxylic acid through hydrogen bonding. researchgate.net In the synthesis of chiral amino alcohols, kinetic studies of engineered enzymes can reveal catalytic efficiency (kcat/Km), guiding the development of more effective biocatalysts. nih.gov

Table 2: Example of Kinetic Data for Esterification of Hexanoic Acid

| Alcohol | Rate Constant (k) x 10⁻⁵ s⁻¹ |

|---|---|

| 1-Hexanol | 0.67 |

| 2-(N,N-dimethylamino)ethanol | 7.5 |

| trans-2-(N,N-dimethylamino)cyclohexanol | 9.3 |

Data suggests a significant rate increase for amino alcohols capable of intramolecular hydrogen bonding, supporting a specific transition state model. researchgate.net

Trapping Experiments

Trapping experiments are designed to detect and identify highly reactive, short-lived intermediates. psgcas.ac.in The principle is to introduce a "trapping agent" into the reaction mixture. wikipedia.org This agent is a compound that is inert to the reactants but reacts rapidly and specifically with the suspected intermediate to form a stable, characterizable product. psgcas.ac.inwikipedia.org The detection of this trapped product serves as strong evidence for the existence of the fleeting intermediate.

For an effective trapping experiment, the trapping agent must not interfere with the main reaction and must be reactive enough to capture the intermediate. psgcas.ac.in For example, to detect the formation of dichlorocarbene (B158193) as an intermediate in the Reimer-Tiemann reaction, a cyclohexene (B86901) trap can be used; the formation of a dichlorocyclopropane derivative confirms the presence of the carbene. youtube.com Similarly, elusive species like cyclobutadiene (B73232) have been successfully trapped using alkynes in a Diels-Alder type reaction. wikipedia.org In cases where an intermediate is too reactive to be isolated, trapping it can provide definitive proof of its role in the reaction mechanism. csbsju.edu

Mechanistic Insights from Asymmetric Catalysis in 2-Amino-1-arylethanol Formation

The synthesis of enantiomerically pure 2-amino-1-arylethanols, a structural motif found in many pharmaceuticals, heavily relies on asymmetric catalysis. researchgate.netresearchgate.net The study of these catalytic systems provides deep mechanistic insights.

Catalytic asymmetric synthesis aims to control the stereochemical outcome of a reaction, producing one enantiomer in excess over the other. This is often achieved by using a chiral catalyst that creates a chiral environment around the substrate. The catalyst can be a metal complex with a chiral ligand or an organocatalyst. nih.gov

For the synthesis of 2-amino-1-arylethanols, methods like the asymmetric reduction of α-amino ketones or the asymmetric transfer hydrogenation of α-iminoketones are common. researchgate.netacs.org In these reactions, the catalyst and substrate form a diastereomeric transition state complex. The energy difference between the two possible diastereomeric transition states (one leading to the R-enantiomer and the other to the S-enantiomer) determines the enantioselectivity of the reaction.

Mechanistic studies in this area often involve:

Screening of Catalysts and Ligands: Systematically varying the structure of the chiral ligand can reveal which structural features are crucial for high enantioselectivity. nih.gov

Control Experiments: These experiments, including the use of radical scavengers or crossover experiments, help to support or rule out proposed catalytic cycles, such as the Ni⁰/Niᴵ/Niᴵᴵᴵ cycle proposed in some cross-coupling reactions. nih.govresearchgate.net

Spectroscopic and Computational Studies: Identifying catalyst-substrate intermediates and modeling the transition states helps to understand the origin of the stereoselectivity. For instance, in a Lewis base-catalyzed Passerini-type reaction to form β-aminoalcohols, it was proposed that a chiral bisphosphoramide interacts with a silicon Lewis acid to form a chiral cation that activates the aldehyde for enantioselective attack. researchgate.net

Dynamic kinetic resolution (DKR) is another powerful technique that combines an enzymatic resolution catalyst with a metal racemization catalyst. researchgate.net This method allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product, providing valuable information on the kinetics of both the enzymatic resolution and the metal-catalyzed racemization. researchgate.net

Applications of 2 Amino 2 2 Chloro 6 Fluorophenyl Ethanol in Asymmetric Catalysis and Advanced Organic Synthesis

Utilization as Chiral Auxiliaries in Stereoselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The 1,2-amino alcohol functionality is a well-established scaffold for effective chiral auxiliaries due to its ability to form rigid cyclic intermediates that create a biased steric environment. nih.gov

In the case of 2-Amino-2-(2-chloro-6-fluorophenyl)ethanol, its derivatives can be employed to control the stereochemical outcome of a variety of reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. For instance, amides formed between the amino group of the auxiliary and a carboxylic acid can undergo diastereoselective enolate alkylation. The bulky and electronically distinct 2-chloro-6-fluorophenyl group plays a crucial role in shielding one face of the enolate, leading to the preferential approach of an electrophile from the less hindered side. While specific studies on this compound as a chiral auxiliary are not extensively documented, the principles established with similar structures, such as pseudoephenamine, underscore its potential. nih.gov The effectiveness of such auxiliaries is often evaluated by the diastereomeric excess (de) of the product, which can frequently exceed 90-95%.

Table 1: Representative Stereoselective Transformations Using 1,2-Amino Alcohol-Derived Chiral Auxiliaries

| Transformation | Reagent/Substrate | Typical Diastereomeric Excess (de) |

| Enolate Alkylation | Carboxylic acid derivative | >90% |

| Aldol Reaction | Ketone or aldehyde | 80-98% |

| Conjugate Addition | α,β-Unsaturated ester | >95% |

Development and Design of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov this compound is an ideal precursor for the synthesis of chiral ligands due to its bifunctional nature. The amino and hydroxyl groups can be readily modified to incorporate phosphine, oxazoline, or other coordinating moieties, leading to the formation of bidentate or tridentate ligands.